

Application Notes and Protocols for Bioanalytical Method Development of Rupatadine Quantification

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Compound of Interest		
Compound Name:	Rupatadine-d4fumarate	
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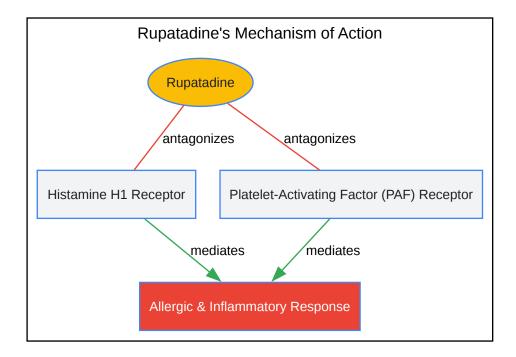
Introduction

Rupatadine is a second-generation, non-sedating antihistamine and platelet-activating factor (PAF) antagonist used for the treatment of allergic rhinitis and chronic urticaria.[1][2] Accurate and robust bioanalytical methods are crucial for the quantitative determination of Rupatadine in biological matrices to support pharmacokinetic, bioequivalence, and toxicokinetic studies.[1] This document provides detailed application notes and protocols for the development of bioanalytical methods for Rupatadine quantification, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Signaling Pathway of Rupatadine

Rupatadine exerts its therapeutic effects through a dual mechanism of action. It is a selective antagonist of the histamine H1 receptor and the Platelet-Activating Factor (PAF) receptor.[1][3] This dual antagonism effectively mitigates allergic responses.





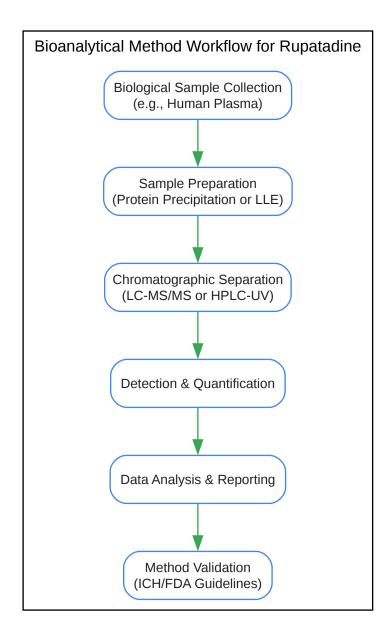
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Caption: Dual antagonistic action of Rupatadine.

Bioanalytical Method Development Workflow

The development of a robust bioanalytical method for Rupatadine quantification follows a structured workflow, from sample preparation to method validation.





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Caption: General workflow for Rupatadine bioanalysis.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated bioanalytical methods for Rupatadine.

Table 1: LC-MS/MS Method Parameters



Parameter	Method 1	Method 2	Method 3
Internal Standard (IS)	Loratadine[4]	Rupatadine-d4 Fumarate (SIL-IS)[3]	Estazolam[1]
LLOQ (ng/mL)	0.01[4][5]	Not explicitly stated, but high sensitivity is implied[3]	Not explicitly stated
Linearity Range (ng/mL)	0.01 - 6[4]	Not explicitly stated	Not explicitly stated
Correlation Coefficient (r²)	0.9997[4][5]	Not explicitly stated	Not explicitly stated
Intra-day Precision (%RSD)	0.909% (as CV%)[4]	1.0 - 4.7%[6]	Within ±15%[7]
Inter-day Precision (%RSD)	0.909% (as CV%)[4]	2.2 - 12.1%[6]	Within ±15%[7]
Intra-day Accuracy (%RE)	99.987% (as recovery)[4]	-7.7% to 5.2%[6]	Within ±15%[7]
Inter-day Accuracy (%RE)	99.190% (as recovery)[4]	-4.1% to 4.8%[6]	Within ±15%[7]
Recovery (%)	87.567[4][5]	Not explicitly stated	Not explicitly stated

Table 2: HPLC-UV Method Parameters



Parameter	Method 1	Method 2
Mobile Phase	Acetonitrile:Methanol:Water (40:50:10 v/v/v)[8]	Monosodium phosphate buffer:Acetonitrile (80:20 v/v) [9]
Column	C18 (250 x 4.6mm, 5µm)[8]	Not explicitly stated
Flow Rate (mL/min)	1.0[8]	1.0[9]
Detection Wavelength (nm)	244[8]	Not explicitly stated
Retention Time (min)	7.350[8]	Not explicitly stated
Linearity Range (μg/mL)	10 - 60[8]	Not explicitly stated
Correlation Coefficient (r²)	0.9996[8]	Not explicitly stated
LOD (μg/mL)	0.026[8]	0.63[9]
LOQ (μg/mL)	0.056[8]	1.91[9]
Recovery (%)	99.06 - 100.60[8]	99.08 - 100.25[9]
Intra-day Precision (%RSD)	0.68[8]	Not explicitly stated
Inter-day Precision (%RSD)	0.61[8]	Not explicitly stated

Experimental Protocols

Protocol 1: LC-MS/MS Method for Rupatadine in Human Plasma

This protocol is a representative method for the quantification of Rupatadine in human plasma using LC-MS/MS.

- 1. Materials and Reagents:
- Rupatadine reference standard
- Internal Standard (e.g., Loratadine or Rupatadine-d4 Fumarate)
- Methanol (HPLC grade)



- Acetonitrile (HPLC grade)
- Formic acid
- · Ammonium acetate
- Human plasma (drug-free)
- Water (deionized)
- 2. Stock and Working Solutions Preparation:
- Prepare a stock solution of Rupatadine (e.g., 100 μg/mL) in methanol.[4]
- Prepare a stock solution of the Internal Standard in methanol.
- Prepare working standard solutions of Rupatadine by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 0.1 to 60 ng/mL).[4]
- Prepare a working solution of the Internal Standard.
- 3. Sample Preparation (Protein Precipitation):
- To 100 μ L of human plasma in a microcentrifuge tube, add 20 μ L of the internal standard working solution.[3]
- Vortex the mixture for 30 seconds.[3]
- Add 400 μL of methanol to precipitate plasma proteins.[3]
- Vortex vigorously for 2 minutes.[3]
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[3]
- Reconstitute the residue in a suitable volume of the mobile phase and inject it into the LC-MS/MS system.



- 4. Sample Preparation (Liquid-Liquid Extraction):
- To 200 μL of human plasma, add 25 μL of the internal standard working solution.[7]
- Add 100 μL of 0.1 M sodium hydroxide solution and vortex for 30 seconds.
- Add 3 mL of an extraction solvent (e.g., a mixture of ethyl acetate and n-hexane) and vortex for 5 minutes.[7]
- Centrifuge at 4000 rpm for 10 minutes.[7]
- Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[7]
- Reconstitute the residue in 200 μL of the mobile phase for injection.[7]
- 5. LC-MS/MS Conditions:
- Chromatographic Column: C18 column.[1][6]
- Mobile Phase: A gradient elution using methanol and 10mM ammonium acetate containing 0.1% (v/v) formic acid is a common choice.[1][6] An isocratic mobile phase of methanol: 0.5% formic acid (80:20 v/v) has also been reported.[4][5]
- Flow Rate: 0.5 mL/min.[4][5]
- Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
 in positive ion mode.[4]
- MRM Transitions:
 - o Rupatadine: m/z 416 → 282.1[4] or m/z 416 → 309[1]
 - Loratadine (IS): m/z 383 → 337[4]
- 6. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or ICH) for specificity, linearity, precision, accuracy, recovery, matrix effect, and stability.

 [10] Rupatadine has been shown to be stable in plasma under various storage conditions.[4]



Protocol 2: HPLC-UV Method for Rupatadine in Pharmaceutical Dosage Forms

This protocol outlines a method for the quantification of Rupatadine in bulk and tablet dosage forms using RP-HPLC with UV detection.

- 1. Materials and Reagents:
- Rupatadine fumarate reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Monosodium phosphate
- 2. Standard Solution Preparation:
- Prepare a stock solution of Rupatadine fumarate in the mobile phase.
- Prepare a series of standard solutions by diluting the stock solution to cover a linear range (e.g., 10-60 μg/mL).[8]
- 3. Sample Preparation (from Tablets):
- Weigh and finely powder a number of tablets (e.g., 20).
- Accurately weigh a portion of the powder equivalent to a specific amount of Rupatadine and transfer it to a volumetric flask.
- Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
- Filter the solution through a suitable syringe filter before injection.
- 4. HPLC Conditions:



- Chromatographic Column: C18 column (e.g., 250 x 4.6 mm, 5 μm).[8][11]
- Mobile Phase: A mixture of Acetonitrile:Methanol:Water (40:50:10 v/v/v) or a buffered mobile phase can be used.[8][11]

Flow Rate: 1.0 mL/min.[8][11]

Detection: UV detector set at 244 nm.[8][11]

Column Temperature: Ambient.[8]

5. Method Validation: Validate the method according to ICH guidelines for parameters including linearity, precision, accuracy, specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[8][11] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should be performed to demonstrate the stability-indicating nature of the method.[2][12] Rupatadine has been found to be particularly susceptible to oxidative degradation.[2]

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